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Compound of Interest

Compound Name:
Sodium lauroyl

methylaminopropionate

Cat. No.: B1603138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Sodium
Lauroyl Methylaminopropionate (SLMP), an anionic acylamino acid surfactant.

Understanding these properties is crucial for its analytical characterization, quality control, and

formulation development in various scientific and industrial applications.

Introduction
Sodium Lauroyl Methylaminopropionate (CAS No: 21539-58-2) is a mild, biodegradable

surfactant known for its excellent foaming and cleansing properties, making it a popular

ingredient in personal care and cosmetic products.[1][2] Its chemical structure, consisting of a

lauroyl (C12) fatty acid chain linked to N-methyl-β-alanine, dictates its spectral characteristics.

This guide details the expected outcomes from key spectroscopic techniques used in the

analysis of SLMP.
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Chemical Structure of Sodium Lauroyl Methylaminopropionate

Lauroyl Group (Hydrophobic Tail) N-methyl-β-alanine Sodium Salt (Hydrophilic Head)

CH₃─(CH₂)₁₀ C10H20 C=O N─CH₃
 Amide Bond

─CH₂ ─CH₂ ─COO⁻Na⁺

Click to download full resolution via product page

Caption: Molecular structure of Sodium Lauroyl Methylaminopropionate.

Spectroscopic Analysis Workflow
The analytical workflow for characterizing Sodium Lauroyl Methylaminopropionate typically

involves a combination of chromatographic separation and spectroscopic detection to ensure

purity and structural integrity.
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General Analytical Workflow for SLMP
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Caption: A typical workflow for the spectral analysis of SLMP.

Ultraviolet-Visible (UV-Vis) Spectroscopy
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Due to the absence of significant chromophores that absorb in the 250-800 nm range, Sodium
Lauroyl Methylaminopropionate does not exhibit strong absorption in the standard UV-Vis

spectrum. The primary absorption is expected in the far-UV region, which is characteristic of

the amide bond.

Table 1: UV-Vis Spectral Data

Parameter Value Comments

λmax ~210 nm

Corresponds to the n→π*

transition of the amide

carbonyl group. This

wavelength is often used for

HPLC-UV detection for purity

analysis.[1]

Molar Absorptivity (ε) Low

The low molar absorptivity

makes UV-Vis spectroscopy

more suitable for quantitative

analysis via HPLC rather than

for direct qualitative

characterization of bulk

material.

Experimental Protocol: UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Sample Preparation:

Prepare a stock solution of SLMP in a suitable solvent that does not absorb in the target

region (e.g., methanol or acetonitrile). A typical concentration would be around 1 mg/mL.

Prepare a series of dilutions (e.g., 10-100 µg/mL) from the stock solution.

Measurement:

Use quartz cuvettes with a 1 cm path length.
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Use the solvent as a blank to zero the instrument.

Scan the samples from 190 nm to 400 nm.

Analysis:

Identify the wavelength of maximum absorbance (λmax).

For quantitative analysis, a calibration curve of absorbance versus concentration can be

constructed at the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the SLMP

molecule. The spectrum is characterized by the presence of strong absorptions corresponding

to the amide and carboxylate groups, as well as the long aliphatic chain.

Table 2: Characteristic FTIR Absorption Bands for SLMP
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Wavenumber
(cm⁻¹)

Vibration Mode Functional Group Comments

~3300-3500 N-H Stretch
Amide (possible

overtone or water)

May be broad due to

hydrogen bonding.

2850-2960 C-H Stretch Aliphatic (CH₂, CH₃)

Strong, sharp peaks

indicative of the

lauroyl chain.

~1640-1650 C=O Stretch (Amide I) Amide

A strong,

characteristic band.

Similar amides like

sodium N-

lauroylsarcosinate

show peaks in this

region.[3]

~1550-1570

N-H Bend (Amide II) &

C=O Asymmetric

Stretch

Amide & Carboxylate

A strong band, often

coupled with the

carboxylate stretch.

~1465 C-H Bend Aliphatic (CH₂)
Scissoring vibration of

the alkyl chain.

~1400
C=O Symmetric

Stretch
Carboxylate (COO⁻)

A strong,

characteristic

absorption for the

sodium salt.

~1260 C-N Stretch Amide
A medium intensity

band.

Experimental Protocol: FTIR Spectroscopy
Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:
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For ATR-FTIR, a small amount of the solid SLMP sample is placed directly onto the ATR

crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of SLMP with dry

potassium bromide and pressing it into a transparent disk.

Measurement:

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the

hydrogen (¹H) and carbon (¹³C) atoms in the SLMP molecule, allowing for unambiguous

structure confirmation.

Table 3: Predicted ¹H NMR Chemical Shifts for SLMP
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Chemical Shift (δ, ppm) Multiplicity Assignment

~0.88 Triplet
-CH₃ (terminal methyl of

lauroyl chain)

~1.2-1.4 Multiplet
-(CH₂)₈- (internal methylenes

of lauroyl chain)

~1.6 Multiplet
-CH₂-CH₂-C=O (β-methylene

of lauroyl chain)

~2.3 Triplet
-CH₂-C=O (α-methylene of

lauroyl chain)

~2.5 Triplet
-CH₂-COO⁻ (methylene

adjacent to carboxylate)

~2.9 Singlet N-CH₃ (N-methyl group)

~3.5 Triplet
N-CH₂- (methylene adjacent to

nitrogen)

Table 4: Predicted ¹³C NMR Chemical Shifts for SLMP

Chemical Shift (δ, ppm) Assignment

~14 -CH₃ (terminal methyl of lauroyl chain)

~22-34 -(CH₂)ₙ- (aliphatic methylenes)

~35 N-CH₃ (N-methyl group)

~48 N-CH₂- (methylene adjacent to nitrogen)

~50 -CH₂-COO⁻ (methylene adjacent to carboxylate)

~175 -C=O (amide carbonyl)

~178 -COO⁻ (carboxylate carbon)

Experimental Protocol: NMR Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Dissolve approximately 5-10 mg of SLMP in a suitable deuterated solvent (e.g., D₂O or

CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Measurement:

Acquire ¹H NMR and ¹³C NMR spectra.

Standard experiments like COSY and HSQC can be run to aid in the assignment of

protons and carbons.

Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

Integrate the ¹H signals to determine the relative number of protons.

Assign the chemical shifts to the corresponding nuclei in the molecule.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

SLMP, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is

a suitable technique for this type of molecule.

Table 5: Mass Spectrometry Data for SLMP

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603138?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value (m/z) Comments

Molecular Formula C₁₆H₃₀NNaO₃

Molecular Weight 307.41 g/mol [1]

Monoisotopic Mass 307.21 Da [3]

[M-Na]⁻ (Negative Ion Mode) 284.22 The de-sodiated molecular ion.

[M+H]⁺ (Positive Ion Mode) 286.24
The protonated molecule (of

the free acid form).

[M+Na]⁺ (Positive Ion Mode) 308.22 The sodiated molecule.

Predicted Fragmentation
In tandem MS (MS/MS), the molecular ion can be fragmented to yield characteristic product

ions.

Predicted ESI-MS/MS Fragmentation of SLMP ([M-Na]⁻)

[C₁₆H₃₀NO₃]⁻
m/z = 284.22

[C₁₂H₂₃O]⁻ (Lauroyl fragment)
m/z = 183.17

 Amide bond cleavage

[C₄H₈NO₂]⁻ (Deprotonated N-methyl-β-alanine)
m/z = 102.05

 Amide bond cleavage

Loss of CO₂

[C₁₅H₃₀NO]⁻
m/z = 240.23

 Decarboxylation

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for the de-sodiated SLMP ion.

Experimental Protocol: Mass Spectrometry
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Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source,

often coupled with a liquid chromatograph (LC-MS).

Sample Preparation:

Prepare a dilute solution of SLMP (e.g., 1-10 µg/mL) in a suitable solvent system, typically

a mixture of water and an organic solvent like methanol or acetonitrile, often with a small

amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to

aid ionization.

Measurement:

Infuse the sample directly into the ESI source or inject it into an LC system for separation

prior to MS analysis.

Acquire full scan mass spectra in both positive and negative ion modes.

For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion of

interest and fragmenting it using collision-induced dissociation (CID).

Analysis:

Identify the molecular ion and any common adducts.

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Conclusion
The spectral properties of Sodium Lauroyl Methylaminopropionate are consistent with its

chemical structure, featuring a long aliphatic chain, an amide linkage, and a carboxylate head

group. A combination of UV-Vis, FTIR, NMR, and Mass Spectrometry provides a

comprehensive analytical toolkit for the identification, quantification, and quality control of this

important surfactant. While this guide provides expected spectral data, it is recommended that

researchers generate their own reference spectra using certified standards for definitive

characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sodium Lauroyl Methylaminopropionate|Research-Chemical [benchchem.com]

2. ijbpas.com [ijbpas.com]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Spectral Properties of Sodium Lauroyl
Methylaminopropionate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1603138#spectral-properties-of-sodium-
lauroyl-methylaminopropionate-for-analytical-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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